molecular formula C22H22FN5O2 B2702382 N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021090-67-4

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2702382
CAS RN: 1021090-67-4
M. Wt: 407.449
InChI Key: AQXMMTOPFMTASV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in the research community.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Research has revealed insights into the metabolic pathways and pharmacokinetics of compounds structurally similar to N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide. Studies on the metabolic disposition of casopitant, a compound with a structural motif that includes a piperazine-1-carboxamide moiety similar to the compound of interest, have shown that it undergoes extensive metabolism with multiple oxidation, loss of N-acetyl groups, modifications of the piperazine group, and cleavage of the molecule, leading to a complex pattern of metabolites. These findings suggest a potentially broad scope of metabolic transformations that could also be relevant to the metabolism of N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, highlighting its pharmacokinetic properties and potential metabolic pathways (Miraglia et al., 2010).

Drug Design and Synthesis

Compounds with the piperazine-1-carboxamide scaffold have been investigated for their potential in drug design, particularly as kinase inhibitors and neurokinin-1 receptor antagonists. For instance, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, which share structural features with N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, underscores the relevance of this chemical framework in designing new therapeutic agents. Such research illustrates the utility of these compounds in targeting specific receptors and enzymes, offering insights into the synthesis and application of N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide in drug development (Schroeder et al., 2009).

Potential Therapeutic Applications

Research into the therapeutic applications of compounds structurally related to N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide has demonstrated their potential in various medical fields. For instance, studies on compounds like casopitant have highlighted their role as neurokinin-1 receptor antagonists, which could be indicative of the therapeutic potential of N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide in managing conditions like chemotherapy-induced and postoperative nausea and vomiting. This underscores the potential medical applications of the compound in areas where modulation of specific receptor pathways is beneficial (Pellegatti et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-19-5-3-2-4-6-19)27-11-13-28(14-12-27)22(29)26-18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXMMTOPFMTASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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